![molecular formula C16H10BrN3 B14915750 4-[5-(4-Bromophenyl)-1H-pyrazol-3-yl]benzonitrile](/img/structure/B14915750.png)
4-[5-(4-Bromophenyl)-1H-pyrazol-3-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(4-Bromophenyl)-1H-pyrazol-3-yl]benzonitrile is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a bromophenyl group attached to the pyrazole ring and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-Bromophenyl)-1H-pyrazol-3-yl]benzonitrile typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 4-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylate. The final step involves the reaction of this intermediate with benzonitrile under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-Bromophenyl)-1H-pyrazol-3-yl]benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The benzonitrile moiety can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are used.
Coupling Reactions: Reagents like palladium catalysts and ligands are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents on the bromophenyl group.
Oxidation and Reduction: Products include oxidized or reduced forms of the pyrazole ring.
Coupling Reactions: Products include more complex aromatic compounds.
Scientific Research Applications
4-[5-(4-Bromophenyl)-1H-pyrazol-3-yl]benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[5-(4-Bromophenyl)-1H-pyrazol-3-yl]benzonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to specific molecular targets. The bromophenyl and benzonitrile groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-1H-pyrazole: Similar structure but lacks the benzonitrile group.
4-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine: Contains an amine group instead of the benzonitrile group.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a piperazine and triazole moiety
Uniqueness
4-[5-(4-Bromophenyl)-1H-pyrazol-3-yl]benzonitrile is unique due to the presence of both the bromophenyl and benzonitrile groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C16H10BrN3 |
|---|---|
Molecular Weight |
324.17 g/mol |
IUPAC Name |
4-[5-(4-bromophenyl)-1H-pyrazol-3-yl]benzonitrile |
InChI |
InChI=1S/C16H10BrN3/c17-14-7-5-13(6-8-14)16-9-15(19-20-16)12-3-1-11(10-18)2-4-12/h1-9H,(H,19,20) |
InChI Key |
MDQMSRIFSWBYJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NNC(=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


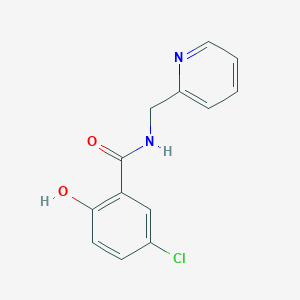
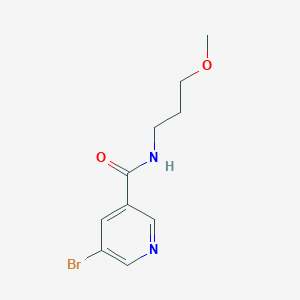
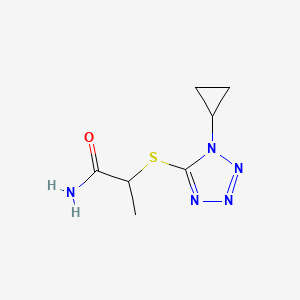
![4-Chloro-5-nitrobenzo[d]thiazole](/img/structure/B14915695.png)
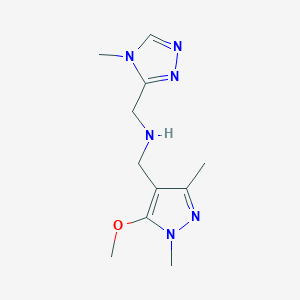

![8-Methyl-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14915717.png)
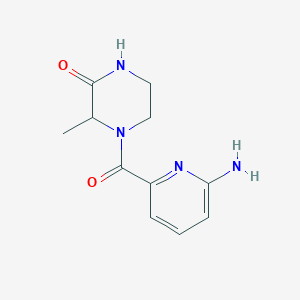
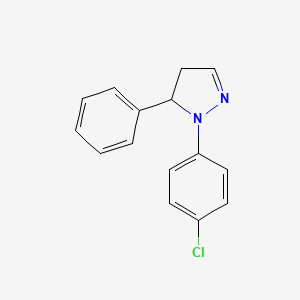



![2-(2-Cyclopropyl-3-phenylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14915738.png)

